1-Decylpyridinium chloride

Beschreibung

BenchChem offers high-quality 1-Decylpyridinium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Decylpyridinium chloride including the price, delivery time, and more detailed information at info@benchchem.com.

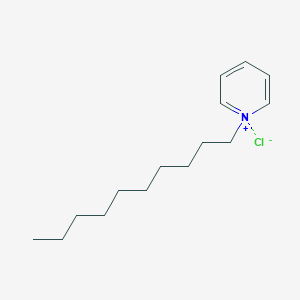

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

1-decylpyridin-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N.ClH/c1-2-3-4-5-6-7-8-10-13-16-14-11-9-12-15-16;/h9,11-12,14-15H,2-8,10,13H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJUPHPDWOUZDKH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC[N+]1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70883529 | |

| Record name | Pyridinium, 1-decyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609-21-8 | |

| Record name | Decylpyridinium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridinium, 1-decyl-, chloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001609218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridinium, 1-decyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridinium, 1-decyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-decylpyridinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.038 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Decylpyridinium chloride synthesis and purification

An In-depth Technical Guide to the Synthesis and Purification of 1-Decylpyridinium Chloride

Authored by: Gemini, Senior Application Scientist

Abstract

1-Decylpyridinium chloride (DPC), a quaternary ammonium salt, is a cationic surfactant of significant interest in pharmaceutical formulations, antimicrobial applications, and as a versatile ionic liquid. Its amphiphilic nature, consisting of a hydrophilic pyridinium head group and a hydrophobic ten-carbon alkyl tail, dictates its unique physicochemical properties and functional efficacy. Achieving high purity is paramount for its application in research and drug development, as residual starting materials or byproducts can significantly alter its toxicological and performance profiles. This guide provides a comprehensive, field-proven methodology for the synthesis and purification of 1-decylpyridinium chloride, grounded in established chemical principles. We delve into the causality behind experimental choices, offering a self-validating protocol for researchers, scientists, and drug development professionals to produce high-purity DPC reliably.

Core Principles: The Chemistry of DPC Synthesis

The primary route for synthesizing 1-decylpyridinium chloride is the Menshutkin reaction , a classic and robust method for forming quaternary ammonium salts.[1] This reaction is a bimolecular nucleophilic substitution (S_N2) process where the lone pair of electrons on the nitrogen atom of a tertiary amine (pyridine) attacks the electrophilic primary carbon of an alkyl halide (1-chlorodecane).

Causality of the Reaction:

-

Nucleophile: Pyridine serves as the nucleophile. The nitrogen atom's lone pair is available to form a new covalent bond.

-

Electrophile & Leaving Group: 1-chlorodecane is the electrophile. The carbon atom bonded to the chlorine is electron-deficient due to the electronegativity of the halogen, making it susceptible to nucleophilic attack. The chloride ion is the leaving group that is displaced during the reaction.

-

Solvent Effects: The reaction rate is influenced by the solvent. Polar aprotic solvents are often favored as they can stabilize the charged transition state without solvating the nucleophile too strongly, though polar protic solvents like alcohols are also effective.[2]

Reaction Mechanism Diagram

The mechanism involves a single concerted step where the C-N bond is formed simultaneously as the C-Cl bond is broken.

Caption: S_N2 Mechanism for the Synthesis of 1-Decylpyridinium Chloride.

Experimental Synthesis Protocol

This protocol details a reliable method for the laboratory-scale synthesis of DPC. The procedure is designed to be self-validating by ensuring complete reaction and simplifying subsequent purification.

Materials and Equipment

| Item | Specification | Purpose |

| Reagents | ||

| Pyridine | Anhydrous, ≥99% | Nucleophilic reactant |

| 1-Chlorodecane | ≥98% | Electrophilic reactant |

| Ethanol | Anhydrous, 200 proof | Reaction solvent |

| Acetone | ACS Grade | Recrystallization solvent |

| Diethyl Ether | Anhydrous | For precipitation/washing of crude product |

| Equipment | ||

| Round-bottom flask | Appropriate size (e.g., 250 mL) | Reaction vessel |

| Reflux condenser | Prevent solvent loss during heating | |

| Heating mantle & Stirrer | Controlled heating and mixing | |

| Buchner funnel & flask | Vacuum filtration for crystal collection | |

| Rotary evaporator | Efficient solvent removal |

Step-by-Step Synthesis Procedure

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 1-chlorodecane (e.g., 17.67 g, 0.1 mol) and anhydrous ethanol (100 mL).

-

Reactant Addition: Add pyridine (9.49 g, 0.12 mol) to the flask.

-

Expertise Note: A slight molar excess (1.2 equivalents) of pyridine is used. This ensures the complete consumption of the more valuable 1-chlorodecane. The excess, being highly volatile, is easily removed post-reaction.

-

-

Reaction Setup: Attach a reflux condenser to the flask and ensure a steady flow of cooling water.

-

Heating and Reflux: Heat the reaction mixture to reflux (approximately 78-80°C for ethanol) using a heating mantle. Maintain a gentle reflux with continuous stirring for 12-24 hours.[3]

-

Trustworthiness Note: The extended reflux time is crucial for driving the reaction to completion, especially when using the less reactive 1-chlorodecane compared to its bromo- or iodo-analogs.[1] A nearly quantitative reaction simplifies purification immensely.

-

-

Initial Workup & Crude Product Isolation:

-

After the reflux period, allow the flask to cool to room temperature.

-

Reduce the solvent volume by approximately half using a rotary evaporator.

-

Pour the concentrated solution into a beaker containing 200 mL of cold diethyl ether while stirring vigorously. The product, being an ionic salt, is insoluble in ether and will precipitate.

-

Collect the crude white precipitate by vacuum filtration using a Buchner funnel. Wash the solid with two small portions (25 mL each) of cold diethyl ether to remove residual unreacted starting materials.

-

Dry the crude product in a vacuum oven at 40-50°C to remove residual solvents. A typical yield of crude product is in the range of 85-95%.

-

High-Purity Purification: The Recrystallization Workflow

Recrystallization is the gold standard for purifying solid organic compounds like DPC.[4][5] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures. The ideal solvent will dissolve DPC readily at its boiling point but poorly at low temperatures.[6] For DPC, acetone has been proven to be an excellent recrystallization solvent.[7][8]

Purification Workflow Diagram

Caption: Step-by-step workflow for the purification of DPC via recrystallization.

Step-by-Step Purification Protocol

-

Dissolution: Place the crude DPC solid into an Erlenmeyer flask. Add a minimal amount of acetone and bring the suspension to a gentle boil on a hot plate while stirring. Continue adding small portions of hot acetone until all the solid has just dissolved.

-

Expertise Note: Using the absolute minimum amount of hot solvent is critical for maximizing the recovery yield. Adding excess solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.[4]

-

-

Decolorization (If Necessary): If the solution has a noticeable color (e.g., yellow or brown), it indicates the presence of colored impurities. Remove the flask from the heat, add a small amount of activated charcoal (a spatula tip), and swirl. Re-heat to boiling for a few minutes. The charcoal will adsorb the impurities.

-

Hot Filtration (If Charcoal Was Used): To remove the charcoal or any other insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent premature crystallization in the funnel.[9]

-

Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Rushing this step can cause impurities to become trapped in the crystal lattice.[4]

-

Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 30 minutes to induce maximum crystallization.

-

Crystal Collection and Washing: Collect the pure white crystals by vacuum filtration using a Buchner funnel.[10] Wash the crystals on the filter paper with a small amount of ice-cold acetone to rinse away the impurity-laden mother liquor.

-

Drying: Transfer the purified crystals to a watch glass and dry them in a vacuum oven at 50°C until a constant weight is achieved. The final product should be a white to off-white crystalline powder. A typical recovery from recrystallization is 80-90%.

Quality Control and Characterization

Verifying the identity and purity of the final product is a non-negotiable step in synthesis.

| Parameter | Expected Result for High-Purity 1-Decylpyridinium Chloride |

| Appearance | White to light yellow crystalline powder.[7] |

| Melting Point | 87-89 °C. A sharp, narrow melting range is indicative of high purity.[7] |

| ¹H NMR (CDCl₃) | δ (ppm): ~9.0 (d, 2H, pyridinium α-H), ~8.5 (t, 1H, pyridinium γ-H), ~8.1 (t, 2H, pyridinium β-H), ~4.9 (t, 2H, N-CH₂), ~2.0 (m, 2H, N-CH₂-CH₂), 1.2-1.4 (m, 14H, alkyl chain), 0.88 (t, 3H, -CH₃). The spectrum confirms the covalent linkage and structure.[11][12][13] |

| Solubility | Soluble in water (approx. 600 g/L), ethanol, and acetone.[14][15] Insoluble in non-polar solvents like hexane and diethyl ether. |

Safety and Handling

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Pyridine: Flammable, toxic by inhalation, ingestion, and skin contact.

-

1-Chlorodecane: May cause skin and eye irritation.

-

1-Decylpyridinium Chloride: Toxic if swallowed and harmful in contact with skin. Causes skin and serious eye irritation.[15][16]

Proper waste disposal procedures must be followed for all chemical waste generated.

References

-

1-dodecylpyridinium chloride. ChemBK. [Link]

-

Synthesis of 1-dodecylpyridinium chloride ionic liquid. ResearchGate. [Link]

-

1-Dodecylpyridinium chloride hydrate. PubChem, National Center for Biotechnology Information. [Link]

-

Menshutkin reaction. Wikipedia. [Link]

-

Chemical structure of 1-dodecylpyridinium chloride. ResearchGate. [Link]

- Method used for preparing hexadecylpyridinium chloride.

-

Dodecylpyridinium chloride. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis of Dodecylpyridinium chloride. PrepChem.com. [Link]

-

Exploring solvent effects upon the Menshutkin reaction using a polarizable force field. Pubs.rsc.org. [Link]

-

desyl chloride. Organic Syntheses Procedure. [Link]

-

Recrystallization - Single Solvent. University of Toronto Scarborough. [Link]

-

1-Dodecylpyridinium Chloride Monohydrate. ResearchGate. [Link]

- An improved process for the production of quaternary pyridinium salts.

-

1-dodecylpyridinium chloride - Substance Information. ECHA. [Link]

-

N-(4-Pyridyl)pyridinium chloride hydrochloride. Organic Syntheses Procedure. [Link]

-

Solvent Organization and Rate Regulation of a Menshutkin Reaction by Oriented External Electric Fields are Revealed by Combined MD and QM/MM Calculations. National Institutes of Health (NIH). [Link]

-

2.1: RECRYSTALLIZATION. Chemistry LibreTexts. [Link]

-

Recrystallization. YouTube. [Link]

-

Think Twice Before Running That Pyridine Reaction With Methylene Chloride. Reddit. [Link]

-

Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

-

Problematic Menshutkin reaction. Chemistry Stack Exchange. [Link]

-

CHEM 2211L Experiment 1 - Recrystallization of an Impure Compound. YouTube. [Link]

-

Safety Data Sheet: 1-dodecylpyridinium chloride. Chemos GmbH & Co.KG. [Link]

Sources

- 1. Menshutkin reaction - Wikipedia [en.wikipedia.org]

- 2. Research Portal [scholarship.miami.edu]

- 3. prepchem.com [prepchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mt.com [mt.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Dodecylpyridinium chloride | 104-74-5 [chemicalbook.com]

- 8. CN103539727A - Method used for preparing hexadecylpyridinium chloride - Google Patents [patents.google.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Home Page [chem.ualberta.ca]

- 11. 1-Dodecylpyridinium chloride hydrate | C17H32ClNO | CID 16211802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Dodecylpyridinium chloride(104-74-5) 1H NMR spectrum [chemicalbook.com]

- 14. chembk.com [chembk.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to 1-Decylpyridinium Chloride (CAS: 6802-59-1)

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Decylpyridinium chloride (DPC), a cationic surfactant belonging to the quaternary ammonium compound family, has garnered significant interest across various scientific disciplines. Its amphiphilic nature, characterized by a positively charged pyridinium head and a hydrophobic decyl tail, underpins its diverse applications, ranging from antimicrobial formulations to its use as a micellizing agent. This guide provides a detailed exploration of the chemical and physical properties of DPC, its synthesis, mechanism of action, and key applications in research and drug development. It is intended to serve as a comprehensive technical resource, offering field-proven insights and methodologies to professionals in the scientific community.

Introduction

1-Decylpyridinium chloride, also known as N-dodecylpyridinium chloride, is a versatile organic compound with a history of use in various industrial and pharmaceutical applications.[1] Its molecular structure, consisting of a hydrophilic pyridinium ring and a lipophilic alkyl chain, allows it to form micelles in aqueous solutions, a critical property for its function as a surfactant and emulsifier.[2] This guide will delve into the fundamental characteristics of DPC, providing a robust framework for its utilization in experimental and developmental contexts.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-Decylpyridinium chloride is essential for its effective application. These properties dictate its behavior in various solvents and its interaction with biological systems.

| Property | Value | Source |

| CAS Number | 6802-59-1 | - |

| Alternate CAS Number | 104-74-5 | [3] |

| Molecular Formula | C₁₇H₃₀ClN | [4] |

| Molecular Weight | 283.88 g/mol | [3][5] |

| Appearance | White to beige solid | [6] |

| Melting Point | 66-70 °C | [4][7] |

| Boiling Point | >300 °C at 968.9 hPa | [6] |

| Flash Point | 136 °C at 967.5 hPa | [6] |

| Solubility | Soluble in water (600 g/L at 20 °C), alcohol, and acetone.[4] | [4] |

| Critical Micelle Concentration (CMC) | 1.5 × 10⁻² mol dm⁻³ at 25 °C | [8] |

Synthesis of 1-Decylpyridinium Chloride

The synthesis of 1-Decylpyridinium chloride is typically achieved through the quaternization of pyridine with a decyl halide. A common laboratory-scale synthesis involves the reaction of pyridine with 1-chlorodecane.

Synthetic Pathway Visualization

Caption: General synthesis of 1-Decylpyridinium chloride.

Step-by-Step Synthesis Protocol:

A general procedure for the synthesis of pyridinium-based ionic liquids involves dissolving the alkyl halide in a suitable solvent, such as methanol, followed by the dropwise addition of a stoichiometric amount of pyridine.[9] The reaction mixture is then heated under reflux for several hours to ensure a high yield.[9] For instance, dodecylpyridinium chloride can be obtained with a yield of approximately 70% using this method.[9]

-

Reactant Preparation: Molar equivalents of 1-chlorodecane and pyridine are prepared. The 1-chlorodecane is dissolved in a solvent, typically methanol, in a volume that is about ten times that of the pyridine.[9]

-

Reaction: Under an inert atmosphere (e.g., nitrogen), the pyridine solution is added dropwise to the stirred 1-chlorodecane solution.[9]

-

Reflux: The reaction mixture is heated to reflux (approximately 70°C) and maintained at this temperature with continuous stirring for about 6 hours.[9] This extended heating period helps to drive the reaction to completion, often resulting in a quantitative yield.[9]

-

Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and acetone, to yield the final white crystalline product.[10]

Mechanism of Action: Antimicrobial Properties

1-Decylpyridinium chloride is a member of the quaternary ammonium compound (QAC) family, which are known for their antimicrobial properties.[11] The primary mechanism of action of DPC and other QACs is the disruption of microbial cell membranes.[12]

Key Mechanistic Steps:

-

Electrostatic Interaction: The positively charged pyridinium head of the DPC molecule is electrostatically attracted to the negatively charged components of microbial cell membranes, such as phospholipids.[12]

-

Membrane Insertion: The hydrophobic decyl tail inserts into the lipid bilayer of the cell membrane.[12]

-

Membrane Disruption: This insertion disrupts the ordered structure of the membrane, leading to increased permeability.[12]

-

Leakage of Cellular Contents: The compromised membrane allows for the leakage of essential intracellular components, including ions (like K+), nucleotides, and ATP, which disrupts vital cellular functions.[11][12]

-

Cell Death: The loss of cellular contents and the inability to maintain homeostasis ultimately lead to cell death.[12]

The antimicrobial efficacy of QACs is influenced by the length of the alkyl chain, with optimal activity generally observed for chains containing 12 to 16 carbon atoms.[11]

Visualization of Antimicrobial Mechanism

Caption: Mechanism of antimicrobial action of DPC.

Applications in Research and Drug Development

The unique properties of 1-Decylpyridinium chloride make it a valuable tool in various research and drug development applications.

Antimicrobial Agent

DPC exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.[13] This makes it a candidate for use in disinfectants, antiseptics, and preservatives.[1][4] Its effectiveness has been demonstrated against various pathogens.[14] For instance, studies have shown its potential in reducing pathogenic bacteria on food surfaces.[14]

Surfactant and Emulsifier in Formulations

In the pharmaceutical industry, DPC's amphiphilic nature is leveraged for its surfactant and emulsifying properties.[2] It can be used to:

-

Stabilize emulsions in oral and topical drug formulations.[2]

-

Enhance the solubility of poorly water-soluble (hydrophobic) drugs, which can improve their bioavailability.[2]

Drug Delivery Systems

Research is ongoing to explore the potential of DPC in advanced drug delivery systems. Its ability to form micelles allows for the encapsulation of hydrophobic drug molecules, potentially protecting them from degradation and facilitating their transport to target sites.

Antifouling Agent

DPC has been investigated as an antifouling agent in coatings.[13] Biofouling, the accumulation of microorganisms on surfaces, is a significant problem in various industries. The antimicrobial properties of DPC can help to prevent the formation of biofilms on submerged surfaces.[13]

Toxicity and Safety Considerations

While 1-Decylpyridinium chloride has numerous beneficial applications, it is also associated with certain toxicological concerns. It is classified as toxic if swallowed and harmful in contact with skin.[6] It can cause skin and serious eye irritation.[6] Furthermore, it is very toxic to aquatic life with long-lasting effects.[6] Therefore, appropriate safety precautions must be taken during its handling and disposal. This includes wearing protective gloves, clothing, and eye/face protection.[6]

Quantitative Toxicity Data

| Endpoint | Value | Species | Exposure Time | Source |

| LC50 (Acute, Aquatic) | <12.5 mg/L | Fish | 96 h | [6] |

| EC50 (Acute, Aquatic) | 0.016 mg/L | Aquatic Invertebrates | 48 h | [6] |

| ErC50 (Acute, Aquatic) | 0.005 mg/L | Algae | 72 h | [6] |

| EC50 (Growth Inhibition) | 1.4 ± 0.5 x 10⁻⁶ mol L⁻¹ | Acinetobacter junii | - | [15] |

| LD50 (Oral, Rat) | 50–560.3 mg/kg bw | Rat | - | [16] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a standard method for determining the minimum concentration of DPC required to inhibit the growth of a specific bacterium.

Materials:

-

1-Decylpyridinium chloride stock solution

-

Bacterial culture in logarithmic growth phase

-

Sterile nutrient broth

-

Sterile 96-well microtiter plates

-

Incubator

Procedure:

-

Prepare Serial Dilutions: Prepare a series of twofold dilutions of the DPC stock solution in nutrient broth directly in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with a standardized suspension of the test bacterium. Include a positive control (broth with bacteria, no DPC) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

Observation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of DPC at which no visible growth is observed.

Workflow for MIC Determination

Caption: Workflow for MIC determination of DPC.

Conclusion and Future Directions

1-Decylpyridinium chloride is a compound with a well-established profile as a cationic surfactant and antimicrobial agent. Its utility in pharmaceutical formulations and potential in drug delivery systems continue to be areas of active research. Future investigations may focus on the development of novel DPC-based formulations with enhanced efficacy and reduced toxicity. Furthermore, exploring its synergistic effects with other antimicrobial agents could lead to the development of more potent and broad-spectrum disinfectant and therapeutic solutions. As with any bioactive compound, a thorough understanding of its toxicological profile is paramount to ensure its safe and effective application.

References

-

1-dodecylpyridinium chloride - ChemBK. (2024-04-10). Retrieved from [Link]

-

Synthesis of 1-dodecylpyridinium chloride ionic liquid - ResearchGate. Retrieved from [Link]

-

Safety Data Sheet: 1-dodecylpyridinium chloride - Chemos GmbH&Co.KG. Retrieved from [Link]

-

Toxicity of dodecylpyridinium and cetylpyridinium clorides against phosphate-accumulating bacterium - ResearchGate. Retrieved from [Link]

-

1-Dodecylpyridinium Chloride - Szabo-Scandic. Retrieved from [Link]

-

Dodecylpyridinium chloride | C17H30N.Cl | CID 7717 - PubChem. Retrieved from [Link]

-

Chemical structure of 1-dodecylpyridinium chloride. - ResearchGate. Retrieved from [Link]

-

Cetylpyridinium Chloride: Mechanism of Action, Antimicrobial Efficacy in Biofilms, and Potential Risks of Resistance - PMC. (2020-06-08). Retrieved from [Link]

-

Alkyl pyridinium surfactants - Evaluation statement - Australian Industrial Chemicals Introduction Scheme. (2021-09-14). Retrieved from [Link]

-

(PDF) 1-Dodecylpyridinium Chloride Monohydrate - ResearchGate. (2025-08-09). Retrieved from [Link]

-

Antibacterial Activity of 1-Dodecylpyridinium Tetrafluoroborate and Its Inclusion Complex With Sulfobutyl Ether-β-Cyclodextrin Against MDR Acinetobacter baumannii Strains | Innovative Biosystems and Bioengineering. (2023-11-21). Retrieved from [Link]

-

Synthesis of Dodecylpyridinium chloride - PrepChem.com. Retrieved from [Link]

-

Antimicrobial activity of cetylpyridinium chloride washes against pathogenic bacteria on beef surfaces - PubMed. Retrieved from [Link]

-

What is the mechanism of Cetylpyridinium? - Patsnap Synapse. (2024-07-17). Retrieved from [Link]

-

Cetylpyridinium Chloride: Mechanism of Action, Antimicrobial Efficacy in Biofilms, and Potential Risks of Resistance - PubMed. (2020-07-22). Retrieved from [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC. Retrieved from [Link]

-

N-(4-Pyridyl)pyridinium chloride hydrochloride - Organic Syntheses Procedure. Retrieved from [Link]

-

Medicinal applications and molecular targets of dequalinium chloride - PubMed. (2021-02-10). Retrieved from [Link]

-

Cetylpyridinium Chloride | C21H38N.Cl | CID 31239 - PubChem. Retrieved from [Link]

- CN103539727A - Method used for preparing hexadecylpyridinium chloride - Google Patents. (2014-01-29).

-

6-[4-[(2S,3S)-3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl] - PubChem. Retrieved from [Link]

-

2-Butanone, oxime (MEKO) - Draft evaluation statement - Australian Industrial Chemicals Introduction Scheme. (2023-09-25). Retrieved from [Link]

-

Product Documentation » Altair Chemical | Produzione di prodotti chimici. Retrieved from [Link]altairchimica.com/en/documentazione-prodotti/)

Sources

- 1. Dodecyl Pyridinium Chloride – Cationic Surfactant & Antimicrobial Agent [chemicalbull.com]

- 2. chemneo.com [chemneo.com]

- 3. Dodecylpyridinium chloride | C17H30N.Cl | CID 7717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. 1-Dodecylpyridinium Chloride | CAS 104-74-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. chemos.de [chemos.de]

- 7. 十二烷基氯化吡啶 水合物 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. prepchem.com [prepchem.com]

- 10. CN103539727A - Method used for preparing hexadecylpyridinium chloride - Google Patents [patents.google.com]

- 11. Cetylpyridinium Chloride: Mechanism of Action, Antimicrobial Efficacy in Biofilms, and Potential Risks of Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Cetylpyridinium? [synapse.patsnap.com]

- 13. researchgate.net [researchgate.net]

- 14. Antimicrobial activity of cetylpyridinium chloride washes against pathogenic bacteria on beef surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. industrialchemicals.gov.au [industrialchemicals.gov.au]

Introduction: The Critical Role of Thermal Stability in Ionic Liquid Applications

An In-depth Technical Guide to the Thermal Stability of 1-Decylpyridinium Chloride

For Researchers, Scientists, and Drug Development Professionals

1-Decylpyridinium chloride, a member of the N-alkylpyridinium halide family of ionic liquids (ILs), possesses a unique combination of properties, including low vapor pressure, tunable solubility, and catalytic activity. These characteristics make it a compound of significant interest in diverse fields ranging from organic synthesis and catalysis to materials science and drug delivery. However, the viability of 1-decylpyridinium chloride in many high-temperature applications is fundamentally dictated by its thermal stability. Understanding the precise temperature at which it begins to decompose, the pathway of its degradation, and the factors influencing this process is paramount for ensuring its safe and effective implementation.

This guide provides a comprehensive technical overview of the thermal stability of 1-decylpyridinium chloride. As a senior application scientist, the aim is not merely to present data but to offer a field-proven perspective on the causality behind experimental design and data interpretation. We will explore the primary analytical techniques for assessing thermal behavior, delve into the mechanistic pathways of decomposition, and provide actionable protocols that ensure data integrity and reproducibility.

Physicochemical Properties of 1-Alkylpyridinium Chlorides

Before assessing thermal stability, it is essential to understand the fundamental physicochemical properties of the material. While specific data for 1-decylpyridinium chloride can be limited, properties are often extrapolated from close analogs like 1-dodecylpyridinium chloride (C12PyCl).

| Property | Value / Description | Source |

| Chemical Name | 1-Decylpyridinium chloride | - |

| Synonyms | N-Decylpyridinium chloride | - |

| Molecular Formula | C₁₅H₂₆ClN | - |

| Molecular Weight | 255.82 g/mol | - |

| Appearance | White to light yellow or brown powder/crystals.[1] | ChemBook[1] |

| Melting Point | 66-70 °C (for C12 analog) | PubChem[2] |

| Solubility | Soluble in water, alcohol, and acetone.[1] | ChemBook[1] |

| Decomposition Temp. | ~200-400 °C (general range for class) | MDPI[3] |

Core Methodologies for Assessing Thermal Stability

The evaluation of thermal stability is not a single measurement but a comprehensive analysis using complementary techniques. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstones of this assessment.[4]

Thermogravimetric Analysis (TGA)

Expertise & Experience: TGA is the most widely used technique for determining the thermal stability of ionic liquids because it directly measures mass loss as a function of temperature, providing a clear indication of decomposition.[4] The choice of a constant heating rate (a "ramped" or "scanning" experiment) allows for rapid comparison between different materials, while an isothermal experiment (holding at a constant temperature) provides crucial information on long-term stability at specific operating temperatures.[5]

Trustworthiness: A self-validating TGA protocol relies on a controlled, inert atmosphere to prevent oxidative degradation, which could otherwise obscure the intrinsic thermal stability of the compound. Nitrogen is the most common choice for this purpose. Furthermore, the heating rate significantly impacts the observed onset temperature (T_onset); a faster rate can artificially inflate this value as the system does not have time to respond.[6] Therefore, specifying and maintaining a consistent, moderate heating rate is critical for reproducibility.

Experimental Protocol: Ramped TGA of 1-Decylpyridinium Chloride

-

Sample Preparation: Place 4–8 mg of 1-decylpyridinium chloride into a clean platinum or ceramic TGA pan. Ensure the sample is evenly distributed across the bottom of the pan.

-

Instrument Setup:

-

Place the sample pan into the TGA instrument.

-

Use an empty pan as a reference.

-

Purge the furnace with high-purity nitrogen gas at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature, typically 25-30 °C.

-

Ramp the temperature from the starting point to a final temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.

-

Continuously record the sample mass and temperature.

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset decomposition temperature (T_onset), often defined as the temperature at which a 5% mass loss (T_d5%) occurs.[7]

-

The peak of the first derivative of the TGA curve (DTG curve) indicates the temperature of the maximum rate of decomposition.[6]

-

Visualization: TGA Experimental Workflow

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Expertise & Experience: While TGA tracks mass loss, DSC measures heat flow, providing complementary information about phase transitions (melting, crystallization) and the energetics of decomposition (whether it is exothermic or endothermic).[8] For ionic liquids, a typical DSC experiment involves heating and cooling cycles to erase the sample's prior thermal history and obtain a clear reading of its glass transition (Tg) and melting point (Tm).

Trustworthiness: The integrity of DSC data depends on precise calibration of the instrument and a controlled atmosphere, similar to TGA. The heating and cooling rates must be identical and specified to allow for accurate determination of transition temperatures. An empty sample pan is used as a reference to subtract the background heat flow, ensuring that measured peaks correspond to actual thermal events in the sample.

Experimental Protocol: DSC of 1-Decylpyridinium Chloride

-

Sample Preparation: Hermetically seal 5–10 mg of 1-decylpyridinium chloride in an aluminum DSC pan.

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with high-purity nitrogen gas (20-50 mL/min).

-

-

Thermal Program (Heat-Cool-Heat Cycle):

-

1st Heating Cycle: Heat the sample from room temperature (e.g., 25 °C) to a temperature above its expected melting point (e.g., 150 °C) at a rate of 10 °C/min. This removes the sample's thermal history.

-

1st Cooling Cycle: Cool the sample from 150 °C to a low temperature (e.g., -80 °C) at a rate of 10 °C/min.

-

2nd Heating Cycle: Heat the sample from -80 °C to a temperature where decomposition is expected (e.g., 350 °C) at a rate of 10 °C/min.

-

-

Data Analysis:

-

Plot heat flow versus temperature.

-

From the second heating scan, identify the glass transition (Tg), crystallization temperature (Tc, exothermic peak), and melting point (Tm, endothermic peak).

-

Observe any large exothermic or endothermic peaks at higher temperatures, which may correspond to decomposition events identified by TGA.

-

Visualization: DSC Experimental Workflow

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Decomposition Pathway of 1-Alkylpyridinium Chlorides

Authoritative Grounding: The thermal decomposition of N-alkylpyridinium halides, like many ionic liquids with nucleophilic anions, is widely understood to proceed primarily through a bimolecular nucleophilic substitution (S_N2) mechanism. In this pathway, the chloride anion (Cl⁻) acts as a nucleophile, attacking one of the electrophilic carbon atoms of the cation.

Mechanism: For 1-decylpyridinium chloride, the most probable point of attack is the α-carbon of the decyl chain (the carbon atom directly bonded to the pyridinium nitrogen). This is because it is the most sterically accessible and electronically activated site for nucleophilic attack. The reaction results in the cleavage of the C-N bond, yielding neutral products: pyridine and 1-chlorodecane. This mechanism is consistent with observations that the thermal stability of ionic liquids is often inversely related to the nucleophilicity of the anion.

Visualization: Proposed S_N2 Decomposition Mechanism

Caption: Proposed S_N2 decomposition pathway for 1-decylpyridinium chloride.

Conclusion: A Framework for Stability Assessment

The thermal stability of 1-decylpyridinium chloride is a critical parameter that dictates its operational limits. This guide has established that a comprehensive assessment requires a multi-faceted approach, grounded in the complementary techniques of TGA and DSC. The primary decomposition route is an S_N2 mechanism, driven by the nucleophilicity of the chloride anion, which yields pyridine and 1-chlorodecane. For researchers and drug development professionals, this understanding is crucial. It not only allows for the determination of a maximum safe operating temperature but also provides a predictive framework for how structural modifications—such as altering the alkyl chain length or the anion—will impact the stability of future designer ionic liquids. By adhering to the rigorous, self-validating protocols outlined herein, scientists can generate reliable and reproducible data, accelerating the confident application of these versatile compounds.

References

- Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process.

- Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Royal Society of Chemistry.

- Synthesis of 1-dodecylpyridinium chloride ionic liquid.

- 1. MDPI.

- Tuning the Properties of Dodecylpyridinium Metallosurfactants: The Role of Iron-Based Counterions. MDPI.

- Factors in the formation of isomerically and optically pure alkyl halides. Part VII. Rearrangements occurring during the thermal decomposition of alkyl chloroformates. Journal of the Chemical Society B: Physical Organic (RSC Publishing).

- Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study.

- Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Royal Society of Chemistry.

- Dodecylpyridinium chloride. PubChem.

- Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. MDPI.

Sources

- 1. Dodecylpyridinium chloride CAS#: 104-74-5 [chemicalbook.com]

- 2. Dodecylpyridinium chloride | C17H30N.Cl | CID 7717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. docta.ucm.es [docta.ucm.es]

- 5. Factors in the formation of isomerically and optically pure alkyl halides. Part VII. Rearrangements occurring during the thermal decomposition of alkyl chloroformates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 6. Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures [mdpi.com]

- 8. researchgate.net [researchgate.net]

Technical Guide: Synthesis and Purification of 1-Dodecylpyridinium Chloride ([C12py][Cl])

Executive Summary

1-Dodecylpyridinium chloride (CAS: 104-74-5) is a cationic surfactant and ionic liquid (IL) belonging to the pyridinium class. Unlike its bromide or iodide counterparts, the chloride salt is preferred in pharmaceutical and biological applications due to the higher biocompatibility of the chloride counterion. However, the synthesis presents a kinetic challenge: the chloride leaving group on 1-chlorododecane is significantly less reactive than bromide or iodide, necessitating rigorous control over reaction thermodynamics.

This guide details a high-purity synthesis protocol, emphasizing the Menschutkin reaction mechanism, critical purification steps to remove unreacted amine, and physicochemical characterization including Critical Micelle Concentration (CMC) determination.

Theoretical Framework

The Reaction Mechanism

The synthesis is a nucleophilic substitution (

Key Kinetic Constraint:

Because

Reaction Scheme Visualization

Figure 1: Mechanistic pathway of the Menschutkin reaction for [C12py][Cl] synthesis.

Pre-Synthesis Considerations

Reagents and Equipment

| Component | Grade/Spec | Purpose |

| Pyridine | Anhydrous, >99.5% | Nucleophile. Must be dried over KOH or molecular sieves to prevent hydrate formation. |

| 1-Chlorododecane | >98% | Electrophile. |

| Ethyl Acetate | ACS Reagent | Recrystallization solvent (Anti-solvent). |

| Acetonitrile | Anhydrous | Reaction solvent (Optional, for Method B). |

| Nitrogen (Gas) | UHP | Inert atmosphere to prevent pyridine oxidation (browning). |

Safety Advisory

-

Pyridine: Hepatotoxic and affects male fertility. Handles only in a fume hood.

-

Exotherm: The quaternization is exothermic. While slow with chloride, scale-up requires thermal monitoring.

Synthesis Protocol

Method A: Solvent-Free Thermal Synthesis (Recommended for High Yield)

Rationale: Solvent-free conditions maximize reactant concentration, increasing the collision frequency to overcome the poor leaving group ability of chloride.

Step-by-Step Workflow:

-

Preparation:

-

Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a thermometer.

-

Flush the system with

for 15 minutes.

-

-

Charging:

-

Add 1-chlorododecane (20.5 g, 0.10 mol) to the flask.

-

Add Pyridine (9.5 g, 0.12 mol).

-

Note: A 1.2 molar excess of pyridine is used to drive the reaction to completion.

-

-

Reaction:

-

Heat the mixture to 110°C (oil bath temperature).

-

Maintain stirring at 400-600 RPM.

-

Duration: Reflux for 24 to 48 hours .

-

Checkpoint: The solution will transition from clear/colorless to a viscous, slightly yellow oil. If it turns dark brown, oxygen ingress has occurred (purification will be harder).

-

-

Isolation:

-

Cool the reaction mixture to ~70°C.

-

Apply high vacuum (rotary evaporator) to remove the excess unreacted pyridine.

-

The residue will solidify upon cooling to room temperature (crude [C12py][Cl]).

-

Method B: Catalytic Acceleration (Finkelstein-Modification)

Expert Insight: If the reaction is too slow, add 1.0 mol% Potassium Iodide (KI). The

Purification & Validation

The crude product often contains unreacted starting materials and colored impurities.

Recrystallization Protocol[1]

-

Dissolution: Dissolve the crude solid in a minimum amount of dry Acetone or Acetonitrile at boiling point.

-

Precipitation: Add cold Ethyl Acetate (or Diethyl Ether) dropwise until turbidity is observed.

-

Crystallization: Cool slowly to Room Temperature, then place in a freezer (-20°C) for 12 hours.

-

Filtration: Collect the white, needle-like crystals via vacuum filtration under

(product is hygroscopic). -

Drying: Dry in a vacuum oven at 40°C for 24 hours over

.

Synthesis Workflow Diagram

Figure 2: End-to-end synthesis and purification workflow.

Physicochemical Characterization

Expected Data Profile

Compare your isolated product against these standards to validate synthesis success.

| Property | Value / Range | Notes |

| Appearance | White crystalline powder | Yellowing indicates pyridine oxidation. |

| Melting Point | 66 – 70°C | Hydrates may melt lower; Anhydrous form ~87°C [1, 5]. |

| CMC (Water) | 14.0 – 15.0 mM | At 25°C. Higher than bromide salt (~11 mM) [2, 3]. |

| Yield | 70 – 85% | Lower than bromide synthesis due to kinetics. |

NMR Interpretation ( NMR, 400 MHz, )

-

8.85 (d, 2H): Ortho-protons of pyridinium ring (Deshielded by

- 8.50 (t, 1H): Para-proton.

- 8.00 (t, 2H): Meta-protons.

-

4.60 (t, 2H):

-

1.95 (m, 2H):

-

1.20-1.35 (m, 18H): Bulk alkyl chain (

-

0.85 (t, 3H): Terminal methyl (

Applications in Drug Development

-

Micellar Drug Delivery: [C12py][Cl] forms micelles at ~15 mM. These cationic micelles can solubilize hydrophobic drugs (e.g., curcumin, paclitaxel) and interact electrostatically with negatively charged cell membranes, enhancing permeation [4].

-

Antimicrobial Coatings: The pyridinium headgroup disrupts bacterial cell membranes. The C12 chain length is often optimal for biocidal activity (maximum log reduction) against S. aureus and E. coli [6].

References

-

ChemBK. (2024).[1] 1-dodecylpyridinium chloride - Physico-chemical Properties. Retrieved from [Link]

-

Bulletin of the Chemical Society of Japan. Micellar Properties of 1-Dodecylpyridinium Chloride as Studied by the Ion-selective Electrodes. Retrieved from [Link]

-

ResearchGate. Thermal parameters associated to micellization of dodecylpyridinium bromide and chloride in aqueous solution. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Protocol for Nanoparticle Synthesis Using 1-Decylpyridinium Chloride (DPC)

Executive Summary & Scientific Rationale

This guide details the protocol for synthesizing metal nanoparticles (specifically Silver and Gold) using 1-Decylpyridinium chloride (DPC) as a surface-capping agent and electrostatic stabilizer.

Why 1-Decylpyridinium Chloride (

-

Higher Critical Micelle Concentration (CMC): DPC has a CMC of ~30–40 mM (compared to ~0.9 mM for CTAB). This allows for a higher concentration of free monomers in solution before micellization, altering the kinetics of particle nucleation.

-

Bioavailability: The shorter

alkyl chain often exhibits different membrane permeation and cytotoxicity profiles compared to longer -

Electrostatic Stabilization: The pyridinium headgroup imparts a high positive Zeta potential (+30 to +50 mV), ensuring colloidal stability and promoting interaction with negatively charged bacterial cell walls or DNA.

Critical Physicochemical Parameters

Before initiating synthesis, the operator must understand the thermodynamic constraints of DPC.

| Parameter | Value | Significance in Protocol |

| Molecular Formula | Stoichiometry calculations. | |

| Molecular Weight | 255.83 g/mol | Preparation of molar solutions. |

| CMC (Water, 25°C) | 30 – 40 mM | CRITICAL: Synthesis below this concentration results in monomeric capping; above this, micellar templating occurs. |

| Headgroup Charge | Positive (Cationic) | Prevents aggregation via electrostatic repulsion. |

| Counterion | Chloride ( | High |

Mechanism of Stabilization

The following diagram illustrates how DPC stabilizes the metal core. Unlike polymers that use steric hindrance, DPC utilizes a double-layer electrostatic repulsion mechanism.

Figure 1: Schematic of the electrostatic stabilization provided by the pyridinium headgroups of DPC, preventing particle aggregation.

Protocol A: Synthesis of DPC-Capped Silver Nanoparticles (AgNPs)

This protocol uses a chemical reduction method.[1][2]

Reagents Required[2][3][4][5][6][7][8][9][10]

-

Silver Nitrate (

, 99.9%) -

1-Decylpyridinium Chloride (DPC, >98%)

-

Sodium Borohydride (

, fresh ice-cold solution) -

Deionized Water (18.2 MΩ·cm)

Step-by-Step Methodology

-

Preparation of Surfactant Solution (The Template):

-

Prepare 50 mL of 50 mM DPC solution.

-

Calculation: Dissolve 0.64 g of DPC in 50 mL DI water.

-

Note: This concentration is slightly above the CMC (~30-40 mM) to ensure micelles are present to template the growth and immediately cap the nuclei.

-

-

Preparation of Precursor:

-

Prepare 5 mL of 10 mM

solution. -

Pre-mixing: Add the 5 mL

solution dropwise into the 50 mL DPC solution under vigorous magnetic stirring (700 RPM). -

Observation: The solution should remain clear or turn slightly cloudy due to Ag-surfactant complexation. Stir for 10 minutes to equilibrate.

-

-

Reduction (Nucleation Burst):

-

Prepare a fresh 100 mM

solution (ice-cold). -

Add 0.6 mL of ice-cold

to the DPC/ -

Reaction:

-

-

Growth & Stabilization:

-

The solution will instantly turn bright yellow/brown , indicating the formation of AgNPs.

-

Continue stirring for 2 hours at room temperature to allow the DPC molecules to organize fully around the metal surface.

-

-

Purification:

-

Centrifuge the solution at 12,000 RPM for 20 minutes.

-

Discard the supernatant (containing excess free DPC and unreacted ions).

-

Resuspend the pellet in DI water. Repeat twice to remove excess surfactant which can be cytotoxic.

-

Protocol B: Synthesis of DPC-Capped Gold Nanoparticles (AuNPs)

Gold synthesis typically requires a milder reducing environment to prevent uncontrolled aggregation, as gold is more prone to flocculation in high ionic strength environments (like high chloride concentrations).

Reagents Required[2][3][4][5][6][7][8][9][10]

-

Chloroauric Acid (

) -

1-Decylpyridinium Chloride (DPC)

-

Ascorbic Acid (Weak reducing agent)

Step-by-Step Methodology

-

Surfactant-Gold Complexation:

-

Dissolve DPC in DI water to achieve a concentration of 20 mM (Below CMC is preferred here to avoid shape anisotropy caused by rod-like micelles often seen with Au).

-

Add

to achieve a final concentration of 0.5 mM. -

Stir for 15 minutes. The solution acts as the "growth solution."

-

-

Reduction:

-

Add Ascorbic Acid (AA) solution (freshly prepared, 10 mM) dropwise.

-

Molar Ratio AA:Au should be roughly 2:1.

-

Observation: Solution changes from pale yellow to colorless, then slowly to ruby red or purple depending on size.

-

-

Aging:

-

Allow the solution to sit undisturbed for 24 hours. The DPC pyridinium heads will stabilize the Au surface.

-

Experimental Workflow Diagram

Figure 2: Logical workflow for DPC-mediated nanoparticle synthesis, highlighting the critical decision point regarding CMC.

Characterization & Quality Control

To validate the synthesis, the following metrics must be met.

| Technique | Expected Result | Interpretation |

| UV-Vis Spectroscopy | Ag: Peak ~400–420 nmAu: Peak ~520–530 nm | Sharp peak indicates monodispersity. Broad peak = aggregation. |

| Zeta Potential | > +30 mV | Confirms successful capping by cationic DPC. If < +20 mV, stability is compromised. |

| DLS (Size) | 10 – 50 nm | Hydrodynamic radius. Large values (>100nm) suggest aggregation. |

| TEM | Spherical particles | Visual confirmation of core size and morphology.[3] |

Troubleshooting Guide (Self-Validating Systems)

-

Issue: Solution turns gray or black immediately upon adding reductant.

-

Issue: Particles precipitate after 24 hours.

-

Issue: No color change.

-

Cause: Reducing agent degraded.[6]

-

Fix:

hydrolyzes rapidly in water. Always use a solution prepared within the last 5 minutes.

-

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15418, 1-Decylpyridinium chloride. Retrieved from [Link]

-

Perger, T. M., & Bester-Rogac, M. (2007). Thermodynamics of micelle formation of alkylpyridinium chlorides in aqueous solution. Journal of Colloid and Interface Science. (Contextual grounding for CMC values of Pyridinium salts). Retrieved from [Link]

-

Frattini, A., et al. (2005). Role of the surfactant on the synthesis of silver nanoparticles. Materials Chemistry and Physics.[2] (General protocol adaptation for cationic surfactants). Retrieved from [Link]

Sources

Application Notes and Protocols: Antimicrobial Efficacy of 1-Decylpyridinium Chloride against E. coli

Introduction

1-Decylpyridinium chloride (DPC) is a quaternary ammonium compound (QAC) with a cationic pyridinium head group and a 10-carbon alkyl chain.[1] QACs are a class of disinfectants and antiseptics widely utilized for their broad-spectrum antimicrobial activity against bacteria, fungi, and enveloped viruses.[2][3] The unique amphiphilic structure of DPC, featuring a positively charged hydrophilic head and a hydrophobic tail, is central to its antimicrobial action.[1][4] This document provides a detailed technical guide on the antimicrobial efficacy of DPC against Escherichia coli (E. coli), a common Gram-negative bacterium. It is intended for researchers, scientists, and drug development professionals, offering in-depth protocols for evaluating its bioactivity.

Mechanism of Action

The primary mechanism of action for 1-Decylpyridinium chloride against E. coli involves the disruption of the cell membrane's integrity.[3][5] This process can be broken down into several key steps:

-

Adsorption and Binding: The positively charged pyridinium head of the DPC molecule is electrostatically attracted to the negatively charged components of the E. coli outer membrane, such as lipopolysaccharides (LPS) and phospholipids.[1][2]

-

Membrane Penetration: The hydrophobic decyl tail penetrates the hydrophobic core of the cytoplasmic membrane.[4][5]

-

Membrane Disruption: This insertion disrupts the ordered structure of the lipid bilayer, leading to increased membrane fluidity and the formation of hydrophilic domains.[6]

-

Leakage of Intracellular Contents: The compromised membrane loses its selective permeability, resulting in the leakage of essential low-molecular-weight intracellular components, such as ions, metabolites, and nucleic acids.[1]

-

Cell Lysis: The extensive damage to the cell membrane ultimately leads to cell lysis and death.[1]

Caption: Workflow for MIC and MBC determination.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. [7][8]It is determined after the MIC has been established.

Materials:

-

Results from the MIC assay

-

Tryptic Soy Agar (TSA) plates

-

Sterile micropipettes and tips

-

Incubator (35°C ± 2°C)

Procedure:

-

Subculturing:

-

From the wells of the completed MIC assay that show no visible growth (the MIC well and at least two more concentrated wells), take a 100 µL aliquot. [8] * Spread the aliquot onto a TSA plate.

-

-

Incubation:

-

Incubate the TSA plates at 35°C ± 2°C for 18-24 hours.

-

-

Colony Counting and Interpretation:

Protocol 3: Time-Kill Kinetics Assay

This assay evaluates the rate and extent of bacterial killing over time when exposed to DPC. [10][11] Materials:

-

1-Decylpyridinium chloride (DPC)

-

E. coli strain

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile culture tubes

-

Shaking incubator (37°C)

-

Sterile saline or PBS

-

Tryptic Soy Agar (TSA) plates

Procedure:

-

Preparation:

-

Prepare a mid-logarithmic phase culture of E. coli. [10] * Prepare culture tubes with CAMHB containing DPC at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC) and a growth control tube without DPC.

-

Inoculate each tube with the E. coli culture to a final concentration of approximately 5 x 10⁵ CFU/mL. [10]

-

-

Sampling:

-

At predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours), remove an aliquot from each tube. [11]

-

-

Quantification:

-

Perform serial 10-fold dilutions of each aliquot in sterile saline.

-

Plate a known volume of the appropriate dilutions onto TSA plates.

-

-

Incubation and Counting:

-

Incubate the plates at 37°C for 18-24 hours.

-

Count the colonies and calculate the CFU/mL for each time point and concentration.

-

-

Data Analysis:

Caption: Time-kill kinetics assay workflow.

Data Presentation

Table 1: Hypothetical MIC and MBC data for 1-Decylpyridinium chloride against E. coli

| Test Strain | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC ratio) |

| E. coli ATCC 25922 | 8 | 16 | Bactericidal (2) |

| Clinical Isolate 1 | 16 | 32 | Bactericidal (2) |

| Clinical Isolate 2 | 8 | 16 | Bactericidal (2) |

A common criterion for bactericidal activity is an MBC/MIC ratio of ≤4. [9]

Table 2: Hypothetical Time-Kill Kinetics Data for 1-Decylpyridinium chloride against E. coli ATCC 25922

| Time (hours) | Growth Control (log10 CFU/mL) | 1x MIC DPC (log10 CFU/mL) | 2x MIC DPC (log10 CFU/mL) | 4x MIC DPC (log10 CFU/mL) |

| 0 | 5.70 | 5.71 | 5.69 | 5.70 |

| 1 | 6.30 | 4.85 | 4.10 | 3.50 |

| 2 | 7.10 | 3.90 | 3.20 | <2.00 |

| 4 | 8.20 | 2.50 | <2.00 | <2.00 |

| 8 | 9.10 | <2.00 | <2.00 | <2.00 |

| 24 | 9.50 | <2.00 | <2.00 | <2.00 |

A ≥3-log10 reduction in CFU/mL (from the initial 5.70 log10 CFU/mL) indicates bactericidal activity. [11][12]

Conclusion

1-Decylpyridinium chloride demonstrates significant antimicrobial efficacy against E. coli. Its mechanism of action, centered on the disruption of the bacterial cell membrane, leads to rapid cell death. The protocols outlined in this document provide a robust framework for researchers to quantify this activity through the determination of MIC, MBC, and time-kill kinetics. Adherence to standardized methodologies, such as those provided by CLSI and EUCAST, is crucial for generating reliable and reproducible data in the evaluation of novel antimicrobial agents.

References

-

American Cleaning Institute. Quaternary Ammonium Compounds: FAQ on Common Disinfectant Ingredients. [Link]

-

YouTube. Quaternary ammonium compounds QACs action as antiseptics and disinfectants. [Link]

-

Karolewicz, B. et al. (2020). Biological Activity of Quaternary Ammonium Salts and Their Derivatives. International Journal of Molecular Sciences, 21(12), 4234. [Link]

-

Bio-protocol. Time-Kill Kinetics Assay. [Link]

-

Microbe Investigations. Minimum Bactericidal Concentration (MBC) Test. [Link]

-

JoVE. Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). [Link]

-

ESCMID. EUCAST. [Link]

-

Scribd. MIC Testing for E. coli Using Dilution Method. [Link]

-

MDPI. Synthesis, Antimicrobial and Anti-Inflammatory Activity of a Novel Styrylquinolinium Iodide Bearing a Naphthalene Moiety. [Link]

-

Elsevier. Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance. [Link]

-

Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. [Link]

-

CLSI. Antimicrobial Susceptibility Testing. [Link]

-

protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

-

EUCAST. EUCAST - Home. [Link]

-

Emery Pharma. Time-Kill Kinetics Assay. [Link]

-

CLSI. M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. [Link]

-

Pharma Beginners. Disinfectants & Sanitizer Efficacy Testing Protocol. [Link]

-

Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test. [Link]

-

CLSI. CLSI M100-Ed34(1). [Link]

-

EUCAST. Expert Rules. [Link]

-

Scribd. Time Kill Assay. [Link]

-

FDA. Antibacterial Susceptibility Test Interpretive Criteria. [Link]

-

EUCAST. Guidance Documents. [Link]

-

CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]

-

PubMed. A fluorescent method for assessing the antimicrobial efficacy of disinfectant against Escherichia coli ATCC 35218 biofilm. [Link]

-

EUCAST. Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]

-

Acta Scientific. Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. [Link]

-

Nature Protocols. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. [Link]

-

Pharmaguideline. SOP for Disinfectant Efficacy Test. [Link]

-

Scribd. Disinfectant Efficacy Validation Protocol. [Link]

-

How to Publish Research Paper. The Impact of Diluted Detergents on Escherichia coli K12 (JM109). [Link]

-

YouTube. Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Link]

-

ResearchGate. Toxicity of dodecylpyridinium and cetylpyridinium clorides against phosphate-accumulating bacterium. [Link]

-

ASM Journals. Cetylpyridinium Chloride: Mechanism of Action, Antimicrobial Efficacy in Biofilms, and Potential Risks of Resistance. [Link]

Sources

- 1. Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cleaninginstitute.org [cleaninginstitute.org]

- 3. m.youtube.com [m.youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cetylpyridinium Chloride: Mechanism of Action, Antimicrobial Efficacy in Biofilms, and Potential Risks of Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. microbe-investigations.com [microbe-investigations.com]

- 8. microchemlab.com [microchemlab.com]

- 9. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 10. bio-protocol.org [bio-protocol.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. emerypharma.com [emerypharma.com]

Application Note: Solubilization of Hydrophobic Compounds Using 1-Dodecylpyridinium Chloride Micelles

Audience: Researchers, scientists, and drug development professionals.

Introduction: Overcoming the Hydrophobic Hurdle

A significant challenge in pharmaceutical and life sciences research is the poor aqueous solubility of many active compounds.[1] Hydrophobic molecules tend to aggregate in aqueous environments, limiting their bioavailability, complicating formulation, and hindering their therapeutic efficacy.[2] Micellar solubilization, a technique that employs self-assembling amphiphilic surfactant molecules, offers a powerful and versatile solution to this problem.[3][4][5][6]

This application note provides a detailed technical guide on the use of 1-Dodecylpyridinium Chloride (DPC) , a cationic surfactant, for the solubilization of hydrophobic compounds. DPC's amphiphilic nature—a positively charged pyridinium head group and a long, hydrophobic dodecyl (C12) tail—enables it to form stable micelles in aqueous solutions, creating nanoscale hydrophobic pockets capable of encapsulating poorly soluble molecules.[2] We will explore the underlying scientific principles, provide a robust experimental protocol, and detail the necessary characterization techniques to validate the resulting formulation.

The Science of Micellar Solubilization with DPC

The Amphiphilic Nature of DPC and Micelle Formation

Surfactants like DPC are amphiphilic, meaning they possess both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail.[5][7] In an aqueous solution below a specific concentration, DPC molecules exist as individual monomers. However, as the concentration increases, a critical point is reached where the hydrophobic tails arrange themselves to minimize contact with water, a process driven by the hydrophobic effect. This leads to their spontaneous self-assembly into spherical structures known as micelles.[8][9]

In a DPC micelle, the hydrophobic dodecyl tails form a nonpolar core, while the hydrophilic pyridinium heads form a positively charged outer shell, or corona, that interfaces with the surrounding water.[7] This core-shell structure creates a microenvironment capable of entrapping hydrophobic drug molecules, effectively dissolving them in the bulk aqueous phase.[6][10]

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the minimum surfactant concentration at which micelle formation begins.[8] Below the CMC, DPC primarily acts to reduce surface tension. Above the CMC, any additional surfactant molecules added to the system will preferentially form more micelles.[8] Therefore, for effective solubilization, the DPC concentration must be maintained above its CMC. The CMC is a fundamental property that depends on factors like temperature and the presence of electrolytes.[8] For 1-Dodecylpyridinium Chloride in pure water at 25°C, the CMC is approximately 5.1 x 10⁻³ M .

Physicochemical Properties of 1-Dodecylpyridinium Chloride

A thorough understanding of the surfactant's properties is essential for reproducible results.

| Property | Value | Source(s) |

| CAS Number | 104-74-5 | [PubChem] |

| Molecular Formula | C₁₇H₃₀ClN | |

| Molecular Weight | 283.88 g/mol | |

| Appearance | White to light brown powder/crystal | |

| Solubility in Water | ~600 g/L at 20°C | |

| CMC (in water, 25°C) | ~5.1 mM (5.1 x 10⁻³ mol/L) | |

| Aggregation Number (N) | ~18-20 (in aqueous solution, can increase with salt concentration) |

Note: The aggregation number is the average number of DPC molecules in a single micelle.

Protocol: Micellar Solubilization via Thin-Film Hydration

This protocol describes a reliable and widely used method for encapsulating a hydrophobic compound ("Compound X") into DPC micelles. The thin-film hydration technique ensures maximum interaction between the compound and the forming micelles.

Materials & Equipment

-

Reagents:

-

1-Dodecylpyridinium Chloride (DPC), >98% purity

-

Model Hydrophobic Compound (e.g., Curcumin, Paclitaxel, designated "Compound X")

-

Volatile organic solvent (e.g., Ethanol, Methanol, Chloroform, Acetone) capable of fully dissolving Compound X

-

High-purity deionized water (18.2 MΩ·cm)

-

-

Equipment:

-

Analytical balance

-

Round-bottom flask

-

Rotary evaporator (or a stream of inert gas like nitrogen)

-

Bath sonicator or probe sonicator

-

Magnetic stirrer and stir bars

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE, solvent-dependent)

-

Step-by-Step Methodology

-

Preparation of DPC Stock Solution (e.g., 50 mM):

-

Rationale: A concentration well above the CMC (~5.1 mM) is required to ensure a sufficient population of micelles for solubilization. A 10-fold excess is a good starting point.

-

Accurately weigh 1.419 g of DPC (MW = 283.88 g/mol ).

-

Transfer to a 100 mL volumetric flask.

-

Add ~80 mL of deionized water and stir until fully dissolved.

-

Bring the volume to exactly 100 mL with deionized water. This yields a 50 mM DPC solution.

-

-

Formation of the Hydrophobic Compound Film:

-

Rationale: Creating a thin film of the compound maximizes the surface area for interaction with the aqueous DPC solution, facilitating efficient encapsulation.

-

Accurately weigh the desired amount of Compound X (e.g., 10 mg) and dissolve it in a minimal volume of a suitable organic solvent (e.g., 2-5 mL of ethanol) in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator at a suitable temperature and reduced pressure. Alternatively, evaporate the solvent under a gentle stream of nitrogen gas.

-

Continue evaporation for at least 30 minutes after the film appears dry to remove any residual solvent. A thin, uniform, transparent film should be visible on the inner surface of the flask.

-

-

Hydration and Micelle Formation:

-

Rationale: Hydrating the film with the pre-formed micellar solution allows the hydrophobic compound to partition into the nonpolar core of the micelles.

-

Add a defined volume of the 50 mM DPC stock solution to the flask containing the thin film (e.g., 10 mL, resulting in a target concentration of 1 mg/mL for Compound X).

-

Immediately seal the flask and place it on a magnetic stirrer. Stir vigorously at a temperature above the Krafft temperature of the surfactant (room temperature is generally sufficient for DPC).

-

For enhanced solubilization, place the flask in a bath sonicator for 15-30 minutes. This provides energy to break up any compound aggregates and facilitate partitioning into the micelles.

-

-

Final Processing:

-

Rationale: This step removes any non-encapsulated compound aggregates or dust, resulting in a clear, homogenous solution.

-

Allow the solution to equilibrate at room temperature for at least 1 hour.

-

Visually inspect the solution. It should be transparent (though it may be colored if the compound is colored). Any cloudiness or visible particulates indicate incomplete solubilization.

-

Filter the solution through a 0.22 µm syringe filter to remove any potential aggregates.

-

Characterization and Validation of Drug-Loaded Micelles

To ensure the success of the solubilization and to characterize the resulting formulation, the following analyses are critical.

Key Characterization Techniques

-

Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter (size) of the micelles and the Polydispersity Index (PDI). A low PDI (<0.3) indicates a monodisperse and homogenous population of micelles.

-

Zeta Potential: Measures the surface charge of the micelles. For DPC, a positive zeta potential is expected, which contributes to colloidal stability through electrostatic repulsion.

-

UV-Vis Spectroscopy or HPLC: Used to quantify the concentration of the encapsulated compound. This is essential for determining the solubilization efficiency.

Determining Encapsulation Efficiency (EE) and Drug Loading Content (DLC)

-

Measure Total Compound Amount (W_total): This is the initial amount of Compound X used to create the film.

-

Measure Free Compound Amount (W_free): This is more complex. A common method is to use centrifugal filter units (with a molecular weight cutoff that retains micelles but passes free molecules) to separate the micellar phase from the aqueous phase. The concentration of the compound in the filtrate is then measured.

-

Calculate Encapsulated Amount (W_encapsulated):

-

W_encapsulated = W_total - W_free

-

-

Calculate EE and DLC:

-

Encapsulation Efficiency (%EE): (W_encapsulated / W_total) x 100

-

Drug Loading Content (%DLC): (W_encapsulated / (W_encapsulated + W_surfactant)) x 100

-

Example Characterization Data

| Parameter | Typical Result for DPC Micelles | Implication |

| Hydrodynamic Diameter | 5 – 15 nm | Indicates formation of small, uniform micelles. |

| Polydispersity Index (PDI) | < 0.25 | Homogenous, narrow size distribution. |

| Zeta Potential | +30 to +50 mV | High positive charge, indicating good stability. |

| Appearance | Clear, transparent | Successful solubilization. |

Safety and Handling Considerations

1-Dodecylpyridinium Chloride is a cationic surfactant and requires appropriate handling.

-

Irritant: It can cause skin and serious eye irritation.

-

Toxicity: It is toxic if swallowed and may be harmful in contact with skin.

-

Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the powder in a well-ventilated area or a fume hood to avoid inhalation. Consult the Safety Data Sheet (SDS) before use.

Conclusion

1-Dodecylpyridinium Chloride is an effective cationic surfactant for the aqueous solubilization of hydrophobic compounds. The formation of stable micelles with a hydrophobic core provides a robust mechanism for increasing the apparent solubility of molecules with poor water affinity, which is a critical step in the development of novel drug delivery systems and other formulations.[2] The thin-film hydration method detailed in this note is a reproducible protocol, and subsequent characterization using techniques like DLS confirms the successful creation of a homogenous nanoparticle solution. By following this guide, researchers can effectively leverage DPC micelles to overcome the challenges posed by hydrophobic compounds.

References

-

ChemBK. (n.d.). 1-dodecylpyridinium chloride. Retrieved February 10, 2026, from [Link]

-